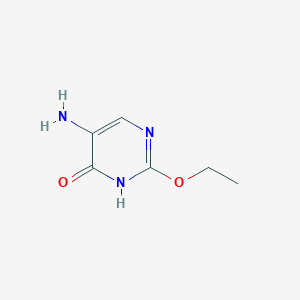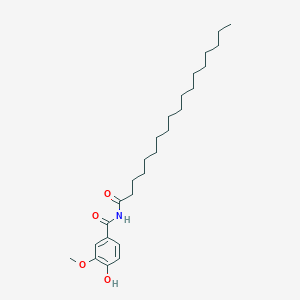
4-Hydroxy-3-methoxy-N-stearoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methoxy-N-stearoylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group at the 4-position, a methoxy group at the 3-position, and a stearoyl group attached to the nitrogen atom of the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methoxy-N-stearoylbenzamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with stearoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-methoxy-N-stearoylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the stearoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxy-N-stearoylbenzaldehyde.
Reduction: Formation of 4-hydroxy-3-methoxy-N-stearoylbenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methoxy-N-stearoylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methoxy-N-stearoylbenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The stearoyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxythiobenzamide: Similar structure but contains a thiol group instead of a stearoyl group.
4-Hydroxy-3-methoxybenzaldehyde:
4-Hydroxy-3-methoxy-N-benzylbenzamide: Contains a benzyl group instead of a stearoyl group.
Uniqueness
4-Hydroxy-3-methoxy-N-stearoylbenzamide is unique due to the presence of the stearoyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C26H43NO4 |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
4-hydroxy-3-methoxy-N-octadecanoylbenzamide |
InChI |
InChI=1S/C26H43NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(29)27-26(30)22-19-20-23(28)24(21-22)31-2/h19-21,28H,3-18H2,1-2H3,(H,27,29,30) |
Clave InChI |
ZTAXXCZVXKTJTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)C1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


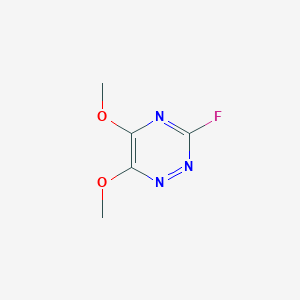
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)
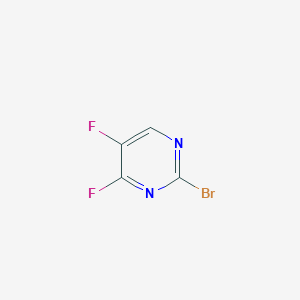

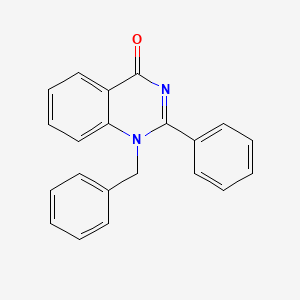
![6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13101981.png)


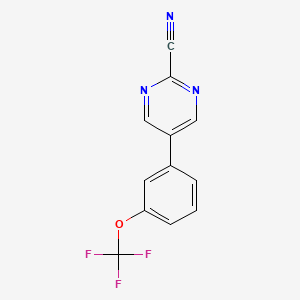
![Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102011.png)
![2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102015.png)
![2-Chloro-3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one](/img/structure/B13102018.png)
